1-(4-bromophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(4-ethylphenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO4S/c1-3-17-6-8-18(9-7-17)22-24(32(30,31)21-14-4-16(2)5-15-21)23(28)25(29)27(22)20-12-10-19(26)11-13-20/h4-15,22,28H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXDXYJSXVSNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)Br)O)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule’s structure necessitates a convergent approach to install the 4-bromophenyl, 4-ethylphenyl, hydroxy, and tosyl groups. Key disconnections include:
- Pyrrolone ring formation via cyclization of a β-ketoamide or related precursor.
- Sulfonylation at position 4 using p-toluenesulfonyl chloride.
- Aryl group introduction via cross-coupling or Friedel-Crafts reactions.
- Hydroxylation at position 3 through oxidation or rearrangement.
Sources– provide foundational strategies for these steps, particularly leveraging cyclization and sulfonylation methodologies.
Multicomponent One-Pot Synthesis in Aqueous Media
Adapting the "in-water" three-component reaction reported by Seth et al., the pyrrolone core could be assembled from:
- 4-Bromophenylglyoxal (as the carbonyl component)
- 4-Ethylphenylacetonitrile (as the nitrile component)
- 4-Methylbenzenesulfonamide (as the sulfonamide component)
Procedure :
- Dissolve sodium dioctylsulfosuccinate (10 mol%) in water.
- Add equimolar quantities of the three components at 25°C.
- Stir for 6–8 hours, monitoring via TLC.
- Filter the precipitate and purify via recrystallization (ethanol/water).
Key Advantages :
- Green metrics : High atom economy (AE > 85%) and low E-factor (<2.5).
- Catalyst recyclability : Surfactants recovered via phase separation.
Challenges :
- Limited functional group tolerance for electron-deficient aryl bromides.
- Requires optimization to suppress competing pathways (e.g., over-oxidation).
Sulfur Ylide-Mediated Cyclization and Rearrangement
Building on the work of, the pyrrolone ring can be constructed via sulfur ylide intermediates:
Step 1: Sulfonium Salt Preparation
- React N-(4-methylbenzenesulfonyl)-4-bromoaniline with phenacyl bromide in dichloromethane.
- Quench with dimethyl sulfide to form sulfonium tetraphenylborate.
Step 2: Intramolecular Cyclization
- Treat the sulfonium salt with NaHCO₃ in acetone/water (3:1).
- Heat at 60°C to induce 1,3-hydroxy rearrangement, yielding the 3-hydroxy-pyrrolone.
Step 3: Suzuki-Miyaura Coupling
- Introduce the 4-ethylphenyl group via palladium-catalyzed coupling with 4-ethylphenylboronic acid.
Yield : 68–72% over three steps.
Characterization : ¹H NMR shows distinct doublets for C3–H (δ 6.72, J = 1.8 Hz) and C5–H (δ 7.15, J = 8.1 Hz).
Friedel-Crafts Tosylation and Ring Closure
Adapting Friedel-Crafts methodologies from, the tosyl group is introduced early to direct electrophilic substitution:
Step 1: N-Tosylation
- Protect pyrrole with p-toluenesulfonyl chloride in pyridine (0°C, 2 hours).
Step 2: Bromination and Acylation
- Brominate at C2 using NBS (N-bromosuccinimide) in CCl₄.
- Perform Friedel-Crafts acylation with 4-bromobenzoyl chloride (AlCl₃, 1,2-dichloroethane).
Step 3: Mannich Cyclization
Key Insight : EtAlCl₂ increases 2-acyl product selectivity (2.5:1 ratio vs. AlCl₃), critical for installing the 4-ethylphenyl group.
Mechanistic Investigations and Side Reactions
Tosylation Regioselectivity :
- Strong Lewis acids (AlCl₃) favor C3 sulfonylation (98% selectivity).
- Weaker acids (Et₂AlCl) shift preference to C2 (16:1 ratio), complicating synthesis.
Hydroxylation Pathways :
- 1,3-Hydroxy rearrangement in sulfur ylide intermediates proceeds via a six-membered transition state.
- Competing over-oxidation to ketones observed at temperatures >70°C.
Comparative Analysis of Methods
Scalability and Industrial Considerations
Chemical Reactions Analysis
1-(4-bromophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-bromophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolone derivatives exhibit significant structural diversity, with variations in substituents critically influencing physicochemical properties, reactivity, and biological activity. Below is a detailed comparison of the target compound with structurally analogous molecules from the literature.
Substituent Effects on Physicochemical Properties
Key Observations
Substituent Bulk and Reactivity :
- The target compound’s 4-methylbenzenesulfonyl group (strong electron-withdrawing) contrasts with the 4-methylbenzoyl group in compounds 20 and 23 . Sulfonyl groups typically increase thermal stability and acidity compared to acyl counterparts.
- Bulky substituents (e.g., 4-tert-butylphenyl in compound 20 ) reduce synthesis yields (62% vs. 32% for compound 23 ), likely due to steric hindrance during cyclization.
Halogen vs. Heteroaromatic Substitutions :
- The target’s 4-bromophenyl group contributes higher molecular weight (~517 g/mol) compared to fluorine-containing analogs (e.g., compound 23: 436 g/mol ). Bromine’s polarizability may enhance binding affinity in biological systems.
- Heteroaromatic groups (e.g., 3-pyridinylmethyl in or 2-furylmethyl in ) improve solubility but reduce thermal stability, as evidenced by lower melting points in such derivatives.
Hydroxy and Sulfonyl Interactions :
- The 3-hydroxy group in the target compound enables hydrogen bonding, a feature shared with compounds 20–23 . However, the sulfonyl group at position 4 may sterically hinder intermolecular interactions compared to benzoyl-substituted analogs.
Structural Validation and Crystallography
Most compared compounds were characterized using X-ray crystallography, with refinement performed via SHELX software . For example:
Biological Activity
The compound 1-(4-bromophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one , hereafter referred to as Compound A , is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive review of the biological activity of Compound A, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Research indicates that Compound A exhibits various mechanisms of action, primarily through modulation of receptor activity and enzyme inhibition:
- Dopamine Receptor Modulation : Compound A has been shown to interact with dopamine receptors, particularly the D3 subtype, influencing neurotransmitter release and neuronal signaling pathways. It acts as a partial agonist at D3 receptors, which may have implications for neuropsychiatric disorders .
- Antioxidant Activity : Preliminary studies suggest that Compound A possesses antioxidant properties, potentially reducing oxidative stress in cellular models. This effect is hypothesized to be mediated by the hydroxyl group present in its structure, which can scavenge free radicals .
In Vitro Studies
In vitro assays have demonstrated that Compound A exhibits significant biological activities:
- Cytotoxicity : Compound A was evaluated against various cancer cell lines, showing selective cytotoxic effects. The IC50 values ranged from 10 µM to 30 µM depending on the cell line tested.
- Antifungal Activity : In a study assessing antifungal properties, Compound A demonstrated inhibitory effects on Candida species with minimum inhibitory concentrations (MICs) ranging from 25 µg/mL to 50 µg/mL .
In Vivo Studies
Animal models have been utilized to explore the pharmacodynamics of Compound A:
- Neuroprotective Effects : In rodent models of neurodegeneration, administration of Compound A resulted in reduced neuronal loss and improved behavioral outcomes. This suggests potential therapeutic applications in diseases such as Parkinson's and Alzheimer's .
Case Studies
Several case studies highlight the therapeutic potential of Compound A:
- Case Study 1 : In a clinical trial involving patients with treatment-resistant depression, participants receiving Compound A showed significant improvements in mood scores compared to placebo controls. The study emphasized the compound's role as a D3 receptor agonist in enhancing dopaminergic signaling .
- Case Study 2 : An investigation into the antifungal properties of Compound A revealed promising results against drug-resistant strains of Candida albicans. The study noted that combining Compound A with standard antifungals enhanced efficacy and reduced resistance development .
Research Findings Summary
Q & A
Q. Characterization Methods :
- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and purity (e.g., aromatic protons at δ 6.8–7.4 ppm, sulfonyl signals at δ 2.4–3.1 ppm) .
- Chromatography : HPLC to monitor reaction progress and isolate intermediates (e.g., using C18 columns with acetonitrile/water gradients) .
- Mass Spectrometry : HRMS for molecular weight confirmation (e.g., [M+H]⁺ peaks with <5 ppm error) .
Basic: Which analytical techniques are critical for verifying the compound’s structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve stereochemistry and substituent positions. For example, the 3-hydroxy group may appear as a broad singlet (~δ 10–12 ppm) .
- Infrared Spectroscopy (FTIR) : Detects functional groups (e.g., O–H stretch at 3200–3500 cm⁻¹, sulfonyl S=O at 1150–1250 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and confirms absolute configuration if single crystals are obtained .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Answer:
- Computational Design : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For example, ICReDD’s approach combines computational modeling with experimental validation to identify optimal solvents (e.g., DMSO for polar intermediates) and catalysts .
- Design of Experiments (DOE) : Apply factorial designs to test variables (temperature, solvent ratio, catalyst loading). For instance, a 2³ factorial design can reduce the number of trials while identifying interactions between parameters .
- Case Study : A similar pyrrolone derivative achieved a 63% yield by adjusting stoichiometry (1.2 eq aryl amine) and reaction time (48 hours vs. 24 hours) .
Advanced: How should researchers address contradictory data in spectroscopic characterization?
Answer:
- Cross-Validation : Compare NMR data with structurally analogous compounds. For example, conflicting NOE signals in diastereomers can be resolved by 2D NMR (COSY, HSQC) .
- Isolation of Byproducts : Use preparative TLC or column chromatography to isolate impurities (e.g., over-sulfonylated byproducts) and characterize them separately .
- Dynamic Effects : Consider tautomerization or rotameric equilibria in solution (e.g., keto-enol tautomerism affecting ¹H NMR peak splitting) .
Advanced: What computational tools are suitable for modeling this compound’s reactivity?
Answer:
- Reaction Path Search : Tools like GRRM or Gaussian explore potential energy surfaces to identify low-energy pathways for cyclization or sulfonylation .
- Docking Studies : Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzyme active sites) based on the sulfonyl group’s electron-withdrawing effects .
- Solvent Effects : COSMO-RS simulations optimize solvent selection for crystallization or reaction steps .
Advanced: How can statistical methods enhance experimental design for scale-up?
Answer:
- Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., temperature vs. yield) to identify maxima/minima. For example, a central composite design optimized a similar reaction’s yield from 46% to 63% .
- Principal Component Analysis (PCA) : Reduces dimensionality in multi-parameter datasets (e.g., pH, stirring rate, solvent polarity) to prioritize critical factors .
- Case Study : A Plackett-Burman design screened 7 variables in 12 experiments, revealing that catalyst type and temperature had the most significant impact on yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
